2-{Imidazo[1,2-a]pyridin-7-yl}ethan-1-amine dihydrochloride
CAS No.:
Cat. No.: VC18052203
Molecular Formula: C9H13Cl2N3
Molecular Weight: 234.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13Cl2N3 |
|---|---|
| Molecular Weight | 234.12 g/mol |
| IUPAC Name | 2-imidazo[1,2-a]pyridin-7-ylethanamine;dihydrochloride |
| Standard InChI | InChI=1S/C9H11N3.2ClH/c10-3-1-8-2-5-12-6-4-11-9(12)7-8;;/h2,4-7H,1,3,10H2;2*1H |
| Standard InChI Key | DJTYUIWJDPMULM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN2C=CN=C2C=C1CCN.Cl.Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity
The compound’s systematic IUPAC name is 2-imidazo[1,2-a]pyridin-7-ylethanamine dihydrochloride, with a molecular weight of 234.12 g/mol. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | CHClN |
| Canonical SMILES | C1=CN2C=CN=C2C=C1CCN.Cl.Cl |
| InChI Key | DJTYUIWJDPMULM-UHFFFAOYSA-N |
| PubChem CID | 165980989 |
The structure comprises an imidazo[1,2-a]pyridine ring system fused with a pyridine and imidazole moiety, substituted at the 7-position by an ethylamine group protonated as a dihydrochloride salt .
Spectroscopic Characterization
Characterization typically employs nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The H NMR spectrum reveals protons on the aromatic imidazo[1,2-a]pyridine ring (δ 7.5–8.5 ppm) and the ethylamine side chain (δ 2.8–3.5 ppm for CH groups). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 234.12, consistent with the molecular formula.
Synthesis and Optimization
Metal-Free Catalytic Routes
Recent advances emphasize eco-friendly synthesis. A iodine-catalyzed protocol enables condensation of 2-aminopyridine with ketones under micellar or “on-water” conditions, yielding imidazo[1,2-a]pyridine derivatives . For example, iodine in SDS micelles facilitates gram-scale synthesis of related compounds like zolimidine, a marketed drug . The mechanism involves:
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Imine formation between 2-aminopyridine and ketone.
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Iodine-mediated tautomerization and cyclization.
Mechanochemical and Solvent-Free Methods
Das et al. demonstrated a mechanochemical approach using automated grindstone chemistry at ambient temperature . This method eliminates solvents, enhancing sustainability. Similarly, graphene oxide (GO) and sodium iodide synergistically catalyze oxidative C–N bond formation, achieving high yields (75–90%) .
Physicochemical Properties
Solubility and Stability
As a dihydrochloride salt, the compound exhibits high solubility in polar solvents (e.g., water, methanol) due to ionic interactions. Stability studies indicate decomposition above 200°C, with hygroscopic tendencies requiring anhydrous storage.
Computational Analysis
LogP calculations (1.49) suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility . The polar surface area (43.32 Å) aligns with bioavailability criteria for central nervous system (CNS) drugs .
Analytical and Industrial Applications
Quality Control Metrics
HPLC methods using C18 columns (mobile phase: 0.1% TFA in acetonitrile/water) achieve >98% purity. Molarity calculators aid in solution preparation, critical for reproducible bioassays.
Industrial Scale-Up
Continuous-flow reactors optimize synthesis, reducing reaction times from hours to minutes. Process analytical technology (PAT) ensures real-time monitoring of critical parameters (e.g., pH, temperature) .
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